METHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE
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Overview
Description
Methyl 2-(5-nitrofuran-2-amido)benzoate is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both the nitrofuran and benzoate moieties in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-nitrofuran-2-amido)benzoate typically involves the nitration of furan derivatives followed by esterification and amidation reactions. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the benzoate and amido groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-nitrofuran-2-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
Methyl 2-(5-nitrofuran-2-amido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-(5-nitrofuran-2-amido)benzoate involves its conversion by bacterial nitroreductases to electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, leading to the antimicrobial effects . The compound targets multiple pathways, making it effective against a broad range of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Applied topically for wound infections.
Uniqueness
Methyl 2-(5-nitrofuran-2-amido)benzoate is unique due to its combined nitrofuran and benzoate structure, which imparts distinct biological activities and chemical reactivity. Its dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-[(5-nitrofuran-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6/c1-20-13(17)8-4-2-3-5-9(8)14-12(16)10-6-7-11(21-10)15(18)19/h2-7H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZSSHAYTLBRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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